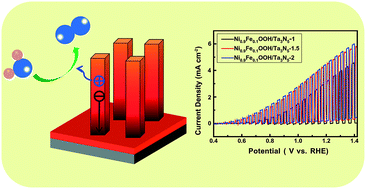Molten salt-assisted a-axis-oriented growth of Ta3N5 nanorod arrays with enhanced charge transport for efficient photoelectrochemical water oxidation†
CrystEngComm Pub Date: 2018-08-08 DOI: 10.1039/C8CE01016A
Abstract
Efficiently harvesting light and transporting charges are the main challenges for solar water oxidation by Ta3N5 photoanodes. Herein, we discovered a facile KI molten salt route to fabricate highly oriented Ta3N5 nanorod arrays along the [100] crystallographic direction. The size of the nanorods can be finely tuned by controlling the amount of KI flux due to their bottom-up growth mechanism. The array structure enhances the light scattering, which is beneficial for harvesting more light to make up for the light absorption anisotropy of Ta3N5. The preferred [100] growth orientation guarantees electron migration to the substrate, and the enlarged space charge layer facilitates hole migration to the semiconductor–liquid interface. As a result, under AM 1.5 irradiation, the onset potential of the Ta3N5 nanorod array photoanode reaches 0.65 V versus reversible hydrogen electrode, and the current density reaches 4.65 mA cm−2. The design concept that rationally combines the advantages of charge transport and light utilization may offer a new strategy for efficient solar energy conversion.


Recommended Literature
- [1] Inside front cover
- [2] Ultra-broadband cyan-to-orange emitting Ba1+xSr1−xGa4O8:Bi3+ phosphors: luminescence control and optical temperature sensing†
- [3] A novel and practical synthesis of CAT3: a phenanthroindolizidine alkaloid with potential in treating glioblastoma†
- [4] Addition reactions of a 2,3-unsaturated sugar
- [5] Diffusion coefficients in solids, their measurement and significance
- [6] Natural product ‘legal highs’
- [7] Modulation of amyloid fibrillation of bovine β-lactoglobulin by selective methionine oxidation†
- [8] On-surface cross-coupling methods for the construction of modified electrode assemblies with tailored morphologies†‡
- [9] Bromo induced reversible distinct color switching of a structurally simple donor–acceptor molecule by vapo, piezo and thermal stimuli†
- [10] Teaching energy in living systems to a blind student in an inclusive classroom environment†










